molecular formula C13H9N3O2 B8772150 1-(Benzoyloxy)-1H-1,2,3-benzotriazole CAS No. 54769-36-7

1-(Benzoyloxy)-1H-1,2,3-benzotriazole

Cat. No. B8772150
CAS RN: 54769-36-7
M. Wt: 239.23 g/mol
InChI Key: CENQUTVRMPTFCN-UHFFFAOYSA-N
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Description

1-(Benzoyloxy)-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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properties

CAS RN

54769-36-7

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

benzotriazol-1-yl benzoate

InChI

InChI=1S/C13H9N3O2/c17-13(10-6-2-1-3-7-10)18-16-12-9-5-4-8-11(12)14-15-16/h1-9H

InChI Key

CENQUTVRMPTFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxybenzotriazole resin (0.107 g, 0.196 mmol) was treated with benzoic acid (0.12 g, 0.982 mmol, 5 eq), DIC (0.152 mL, 0.982 mmol, 5 eq) and DMAP (0.024 g, 0.196 mmol, 1 eq) in DMF-CH2Cl2 (1:1) and shaken for 5 h. The mixture was filtered and the resin was washed with DMF (10×5 mL) and CH2Cl2 (10×5 mL) to give resin-supported benzoic acid benzotriazol-1-yl ester. To a suspension of the resin-ester (0.196 mmol, 1.5 eq) in CH2Cl2 (2 mL) were added i-Pr2NEt (0.033 mL, 0.196 mmol, 1.5 eq) and 2-amino-2-methyl-pentan-3-one (0.03 g, 0.131 mmol, 1 eq). The mixture was agitated for 16 h and filtered. The filtrate was shaken with a weakly basic ion exchange resin Amberlite IRA-95 (1 g, 4.7 mmol g−1, 25 eq) for 16 h to remove benzoic acid present in the solution and filtered. The filtrate was eluted through a short column of silica gel (hexane/ethyl acetate 50:50) to remove the unreacted amine. The organic solvent was evaporated to leave N-(1,1-dimethyl-2-oxo-butyl)-benzamide (0.03 g, 87%) as a white solid. 1H NMR (200 MHz, CDCl3) δ (ppm): 1.14 (t, J=7.2 Hz, 3H), 1.57 (s, 6H), 2.63 (q, J=7 Hz, 2H), 7.21 (bs, 1H), 7.38-7.56 (aromatic H's, 3H), 7.79 (dd, J=8, 1.8 Hz, 2H). MS (ESI, positive ion): m/z 220.2 (M+1)+.
Quantity
0.107 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.152 mL
Type
reactant
Reaction Step One
Name
Quantity
0.024 g
Type
catalyst
Reaction Step One
Name
DMF CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzoic acid (2.44 g) is dissolved in chloroform (30 ml), and thereto are added triethylamine (2.80 ml) under ice-cooling and further 1-(p-chlorobenzenesulfonyloxy)-1,2,3-benzotriazole (6.2 g) at room temperature, and the mixture is stirred for 2 hours. After the reaction, chloroform is distilled off, and to the resulting residue are added water and ethyl acetate. The ethyl acetate layer is washed with water, an aqueous sodium hydrogen sulfate and water in order and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off to give yellow crystals of 1-benzoyloxy-1,2,3-benzotriazole (3.9 g). The product is recrystallized from isopropanol to give faint yellow crystals of the product, melting point: 75°-78.5° C.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
1-(p-chlorobenzenesulfonyloxy)-1,2,3-benzotriazole
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzoic acid (2.44 g) is dissolved in a solution of triethylamine (2.80 ml) in dichloromethane (20 ml) under ice-cooling. To the solution is added 1-methanesulfonyloxy-1,2,3-benzotriazole (4.26 g) and the mixture is stirred at room temperature for 3 hours. The reaction mixture is washed with water, a saturated aqueous sodium hydrogen carbonate and water in order and dried to give crystals of 1-benzoyloxy-1,2,3-benzotriazole (5.0 g). The product is dissolved in dichloromethane (20 ml) and thereto are added triethylamine (2.80 ml) and methanol (4.8 ml) and the mixture is stirred at room temperature for 1 hour. The reaction mixture is washed with water, an aqueous sodium hydrogen carbonate and water in order, dried and then the solvent is distilled off to give methyl benzoate (2.39 g). Infrared spectrum: 1728 cm-1.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two

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